![molecular formula C17H12N2O3 B14484864 3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one CAS No. 64489-99-2](/img/structure/B14484864.png)
3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one is a heterocyclic compound that features a unique fusion of furan, pyrazole, and pyran rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with a suitable pyrazole derivative under acidic or basic conditions to form the intermediate. This intermediate is then subjected to cyclization reactions to form the pyrano[4,3-c]pyrazole core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrazoles and related compounds.
Substitution: Halogenated and aminated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole: Shares the furan and pyrazole rings but lacks the pyrano[4,3-c] core.
2-Phenyl-3-(1H-pyrazol-4-yl)quinoline: Contains a pyrazole ring but has a quinoline core instead of the pyrano[4,3-c] structure.
Uniqueness
The unique fusion of furan, pyrazole, and pyran rings in 3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one provides it with distinct chemical and biological properties that are not observed in the similar compounds listed above. This structural uniqueness contributes to its potential as a versatile scaffold in drug discovery and development.
Propriétés
Numéro CAS |
64489-99-2 |
|---|---|
Formule moléculaire |
C17H12N2O3 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
3-(furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4-one |
InChI |
InChI=1S/C17H12N2O3/c1-11-10-13-15(17(20)22-11)16(14-8-5-9-21-14)18-19(13)12-6-3-2-4-7-12/h2-10H,1H3 |
Clé InChI |
QVWLBMJALVOEKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=NN2C3=CC=CC=C3)C4=CC=CO4)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


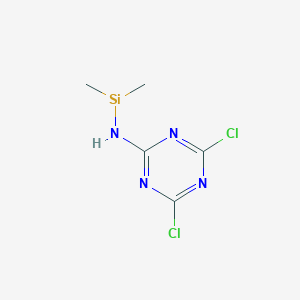
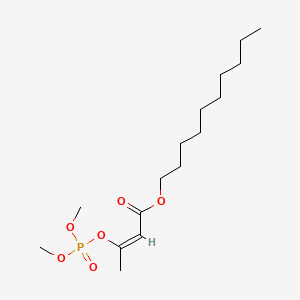
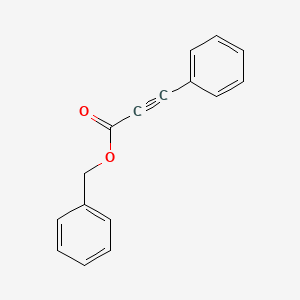
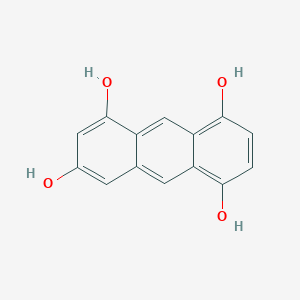

![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)
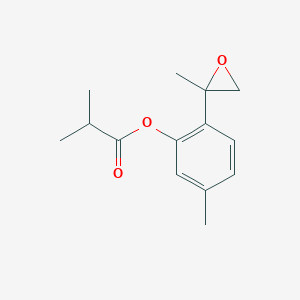
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)


![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)



